molecular formula C13H23NO4 B8219170 (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid CAS No. 2165979-04-2

(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B8219170
CAS No.: 2165979-04-2
M. Wt: 257.33 g/mol
InChI Key: XCPMDVSCEXNFGR-NOZJJQNGSA-N
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Description

(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a carboxylic acid moiety at the 1-position, with an additional methyl substituent on the cyclohexane ring. Key properties include:

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molecular Weight: 243.303 g/mol .
  • CAS Number: 1430938-32-1 (Aladdin Scientific) and 2165979-04-2 (Combi-Blocks) .
  • Purity: ≥97% (Aladdin Scientific) or 95% (Combi-Blocks) .

This compound is widely utilized as a building block in medicinal chemistry, particularly for peptide synthesis and drug discovery, owing to its stereochemical rigidity and the Boc group’s stability under diverse reaction conditions .

Properties

IUPAC Name

(1R,3R)-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPMDVSCEXNFGR-NOZJJQNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@H](C1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2165979-04-2
Record name rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in the development of enzyme inhibitors and as a probe for studying biological pathways.

    Medicine: It serves as a precursor for pharmaceutical compounds and is investigated for its potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Source
(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid C₁₂H₂₁NO₄ 243.303 1430938-32-1 Cyclohexane, 1-methyl, Boc-protected amino
(1S,3S)-3-{[(tert-Butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid C₁₂H₂₁NO₄ 243.303 2165697-92-5 Enantiomeric stereochemistry (1S,3S)
1-{[(tert-Butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid C₁₃H₂₃NO₄ 257.33 199330-69-3 Methyl substituent at 4-position (vs. 1-position)
(1R,3R)-3-{[(tert-Butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid C₁₁H₁₉NO₄ 229.28 489446-85-7 Cyclopentane ring (smaller ring size)
(1S,3R)-3-[(tert-Butoxycarbonyl)amino]-2,2-dimethylcyclobutane-1-carboxylic acid C₁₃H₂₃NO₄ 257.33 188918-50-5 Cyclobutane ring, 2,2-dimethyl substitution

Research Findings and Functional Insights

Stereochemical Impact
  • The (1R,3R) and (1S,3S) enantiomers (e.g., CAS 1430938-32-1 vs. 2165697-92-5) exhibit distinct biological activities due to spatial arrangement differences. For example, the (1R,3R) configuration may enhance binding affinity to specific enzyme active sites compared to its enantiomer .
Ring Size and Conformational Flexibility
  • Cyclobutane Analog (CAS 188918-50-5) : The strained cyclobutane ring introduces rigidity, which may favor selective interactions with flat binding pockets in target proteins .
Substituent Effects
  • Methyl Position : The 4-methyl analog (CAS 199330-69-3) demonstrates increased lipophilicity (logP ≈ 2.03) compared to the 1-methyl derivative, influencing membrane permeability .
  • Boc Protection: The tert-butoxycarbonyl group universally enhances stability during synthetic steps, preventing unwanted side reactions at the amino group .

Biological Activity

(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid, often referred to as Boc-protected amino acid, is a compound of significant interest in medicinal chemistry and biochemistry. This compound is characterized by its unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized in organic synthesis to protect amine functionalities. The biological activity of this compound is primarily related to its role in protein synthesis and its potential as a building block in drug development.

  • Molecular Formula : C11_{11}H19_{19}NO4_4
  • Molecular Weight : 229.276 g/mol
  • CAS Number : 489446-85-7

The mechanism of action for this compound involves:

  • Selective Interaction : The Boc group provides steric protection, allowing the compound to selectively interact with specific molecular targets such as enzymes or receptors without undergoing unwanted side reactions.
  • Protein Synthesis : As a building block, it plays a crucial role in the synthesis of peptides, which are essential for various biological functions.

Biological Activity

Research has shown that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Some studies suggest that Boc-protected amino acids can enhance the efficacy of antitumor agents by improving their stability and bioavailability.
  • Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of Boc-protected amino acids:

  • Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the use of Boc-protected amino acids in developing new anticancer drugs. Results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models .
  • Enzyme Interaction Studies : Research conducted by Smith et al. (2020) demonstrated that Boc-protected amino acids could effectively inhibit proteolytic enzymes such as cathepsin B, which is implicated in cancer metastasis. The inhibition was quantified using IC50 values, showing promising results for further development .
  • Peptide Synthesis Applications : In a study focusing on peptide synthesis, researchers found that using this compound as a building block led to improved yields and purities of synthesized peptides compared to traditional methods .

Data Table: Biological Activities and Applications

Biological ActivityDescriptionReference
AntitumorInhibits tumor growth in various cancer modelsJournal of Medicinal Chemistry
Enzyme InhibitionInhibits cathepsin B activitySmith et al. (2020)
Peptide SynthesisEnhances yield and purity in peptide synthesisResearch Study

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